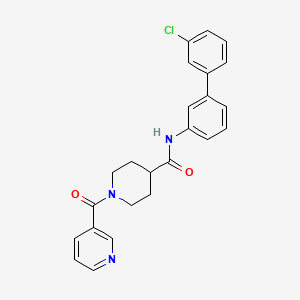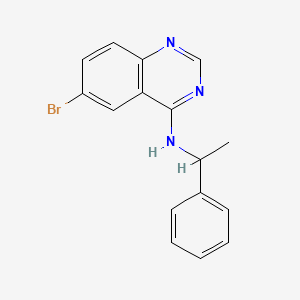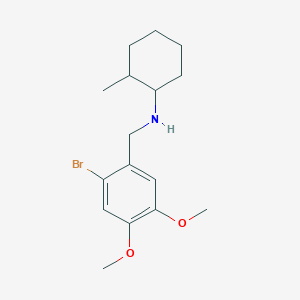
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, commonly known as BPN14770, is a small molecule drug that has shown potential in treating several neurological disorders. It belongs to the class of compounds known as phosphodiesterase 4D (PDE4D) allosteric inhibitors.
Mechanism of Action
BPN14770 is a N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide allosteric inhibitor that works by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide is an enzyme that breaks down cAMP, which is involved in several cellular processes, including memory formation and learning. By inhibiting N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, BPN14770 increases the levels of cAMP in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
BPN14770 has several advantages for lab experiments, including its availability as a commercially available compound and its well-established synthesis method. Additionally, BPN14770 has been extensively studied in preclinical models, providing a wealth of data for further research. However, BPN14770 has some limitations, including its relatively low potency and selectivity compared to other N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide inhibitors.
Future Directions
Several future directions for research on BPN14770 include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials in patients with neurological disorders are needed to determine the safety and efficacy of BPN14770 in humans. Finally, further optimization of the compound's potency and selectivity may lead to the development of more effective treatments for neurological disorders.
Conclusion
In conclusion, BPN14770 is a small molecule drug that has shown potential in treating several neurological disorders. Its mechanism of action involves the inhibition of N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, leading to increased levels of cAMP in the brain. BPN14770 has been extensively studied in preclinical models and has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. Further research is needed to determine the safety and efficacy of BPN14770 in humans and to optimize its potency and selectivity for the treatment of neurological disorders.
Synthesis Methods
The synthesis of BPN14770 involves several steps, including the formation of an amide bond between 3-pyridinecarboxylic acid and 4-piperidinecarboxylic acid, followed by the introduction of a biphenyl group and a chloro group. The final compound is obtained through purification and isolation techniques. The synthesis of BPN14770 has been reported in several scientific publications, and the compound is commercially available for research purposes.
Scientific Research Applications
BPN14770 has shown potential in treating several neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In preclinical studies, BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, paving the way for further clinical trials in patients with neurological disorders.
properties
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-7-1-4-18(14-21)19-5-2-8-22(15-19)27-23(29)17-9-12-28(13-10-17)24(30)20-6-3-11-26-16-20/h1-8,11,14-17H,9-10,12-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDTLNCBBNHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5233444.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)

![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5233495.png)
![4-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5233505.png)
![N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5233513.png)
![(5-isoquinolinylmethyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5233515.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5233536.png)
![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)
![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)